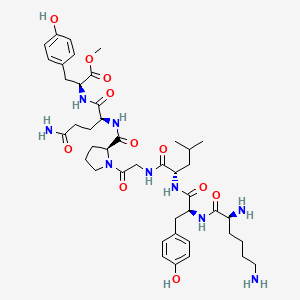
Lactoferroxin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactoferroxin-C is an opioid antagonist peptide.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Lactoferroxin C exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Research indicates that it can inhibit the growth of antibiotic-resistant strains, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Efficacy of this compound
Immunomodulatory Effects
This compound has been shown to modulate immune responses, enhancing the body's ability to fight infections. It stimulates the activity of immune cells such as macrophages and lymphocytes.
Case Study: Immunomodulation in Patients with Respiratory Infections
A study involving patients with chronic respiratory infections demonstrated that administration of this compound led to increased levels of immunoglobulin A (IgA) and improved clinical outcomes. The findings suggest its potential use as an adjunct therapy in respiratory diseases.
Gastrointestinal Health
This compound may play a role in gastrointestinal health by promoting the growth of beneficial gut microbiota and inhibiting pathogenic bacteria.
Table 2: Effects on Gut Microbiota
| Microorganism | Effect | Reference |
|---|---|---|
| Lactobacillus spp. | Promotion of growth | Hernández-Ledesma et al., 2015 |
| Escherichia coli | Inhibition of growth | Català-Clariana et al., 2010 |
Anti-inflammatory Properties
Research indicates that this compound may reduce inflammation in various conditions, including inflammatory bowel disease (IBD) and arthritis.
Case Study: Anti-inflammatory Effects in IBD
In a clinical trial involving patients with IBD, treatment with this compound resulted in decreased levels of inflammatory markers (e.g., C-reactive protein) and improved patient-reported outcomes.
Food Industry Applications
This compound is also explored for its applications in food preservation due to its antimicrobial properties. It can be incorporated into dairy products to enhance shelf life and safety.
Table 3: Food Preservation Applications
Eigenschaften
CAS-Nummer |
117667-27-3 |
|---|---|
Molekularformel |
C43H63N9O11 |
Molekulargewicht |
882 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C43H63N9O11/c1-25(2)21-32(50-41(60)33(22-26-9-13-28(53)14-10-26)49-38(57)30(45)7-4-5-19-44)39(58)47-24-37(56)52-20-6-8-35(52)42(61)48-31(17-18-36(46)55)40(59)51-34(43(62)63-3)23-27-11-15-29(54)16-12-27/h9-16,25,30-35,53-54H,4-8,17-24,44-45H2,1-3H3,(H2,46,55)(H,47,58)(H,48,61)(H,49,57)(H,50,60)(H,51,59)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
BZPBEAAFPPOHSJ-LBBUGJAGSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OC)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
KYLGPQY |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
lactoferrin (673-679) lactoferroxin C lactoferroxin-C Lys-Tyr-Leu-Gly-Pro-Gln-Tyr-OCH3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















